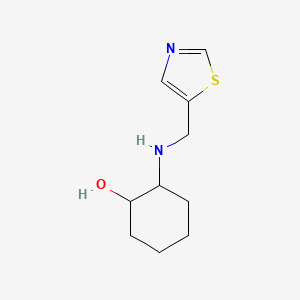

2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol is a chemical compound with a unique molecular structure that includes a thiazole ring and a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol typically involves the reaction of thiazole derivatives with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often include advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Sulfathiazole: An antimicrobial drug with a thiazole ring.

Ritonavir: An antiretroviral drug containing a thiazole ring.

Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol is unique due to its combination of a thiazole ring and a cyclohexane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-((Thiazol-5-ylmethyl)amino)cyclohexan-1-ol is a compound that integrates a thiazole moiety with a cyclohexan-1-ol structure, presenting potential biological activities that merit detailed exploration. This article reviews its biological activity through various studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, known for its diverse biological activities, linked to a cyclohexan-1-ol. The thiazole moiety is significant in medicinal chemistry due to its role in various bioactive compounds.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown selective bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against resistant strains like Candida auris .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 2a | S. aureus | 1–2 | Bactericidal |

| 5a | Candida auris | Variable | Antifungal |

| 2b | Azole-resistant A. fumigatus | Variable | Antifungal |

Cytotoxicity and Anticancer Potential

Compounds bearing the thiazole structure have been studied for their cytotoxic effects against various cancer cell lines. For example, certain aminothiazoles have demonstrated significant cytotoxicity against Jurkat and A431 cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|---|

| Compound 13 | Jurkat | <10 | Doxorubicin |

| Compound 14 | A431 | <10 | Doxorubicin |

The mechanism by which these compounds exert their effects often involves interaction with specific cellular targets. For instance, some thiazole derivatives inhibit the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), crucial for the survival of Plasmodium falciparum, the malaria-causing parasite . This inhibition suggests a dual action mechanism that could be exploited for developing new antimalarial agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of thiazole-containing compounds. Modifications to the thiazole ring or the cyclohexane structure can significantly affect biological activity. For example, the introduction of electron-donating groups on the phenyl ring enhances cytotoxic properties .

Figure 1: Structure-Activity Relationship Insights

SAR Insights

Case Studies

Several case studies illustrate the potential of thiazole derivatives in clinical applications:

- Antimalarial Activity : A study identified novel aminothiazoles that effectively inhibited P. falciparum, demonstrating both low toxicity to human liver cells and high metabolic stability .

- Antimicrobial Efficacy : Research highlighted the effectiveness of thiazole derivatives against multi-drug resistant strains, showcasing their potential as new therapeutic agents in combating antibiotic resistance .

- Cytotoxicity Profiles : Investigations into various thiazole derivatives revealed promising results in inhibiting tumor cell growth, warranting further exploration into their mechanisms and applications in cancer therapy .

Properties

Molecular Formula |

C10H16N2OS |

|---|---|

Molecular Weight |

212.31 g/mol |

IUPAC Name |

2-(1,3-thiazol-5-ylmethylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C10H16N2OS/c13-10-4-2-1-3-9(10)12-6-8-5-11-7-14-8/h5,7,9-10,12-13H,1-4,6H2 |

InChI Key |

ZDMBUZXOOVZTCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)NCC2=CN=CS2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.